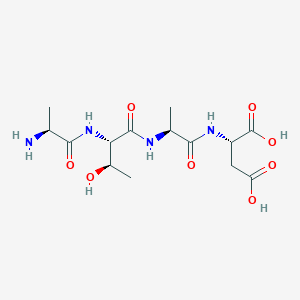
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-alanine, L-threonine, L-alanine, and L-aspartic acid Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Industrial Production Methods: Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). Enzymatic synthesis using amino acid ligases is also explored for its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products:
Oxidation Products: Oxidized forms of threonine.
Hydrolysis Products: Individual amino acids or shorter peptide fragments
Applications De Recherche Scientifique
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mécanisme D'action
The mechanism of action of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, and cellular communication. The exact pathways depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Tuftsin (L-threonyl-L-lysyl-L-prolyl-L-arginine): Involved in immune system function.
Rigin (glycyl-L-glutaminyl-L-prolyl-L-arginine): Functions similarly to tuftsin.
Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂): High affinity for the μ opioid receptor.
Tetragastrin (N-((phenylmethoxy)carbonyl)-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide): Mimics the physiological activity of gastrin.
Uniqueness: L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of both hydrophobic (alanine) and hydrophilic (threonine, aspartic acid) residues. This combination allows it to participate in diverse biochemical interactions and makes it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
633357-22-9 |
|---|---|
Formule moléculaire |
C14H24N4O8 |
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H24N4O8/c1-5(15)11(22)18-10(7(3)19)13(24)16-6(2)12(23)17-8(14(25)26)4-9(20)21/h5-8,10,19H,4,15H2,1-3H3,(H,16,24)(H,17,23)(H,18,22)(H,20,21)(H,25,26)/t5-,6-,7+,8-,10-/m0/s1 |
Clé InChI |
KRXOJRJVYWSSJJ-CRKKBNSPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


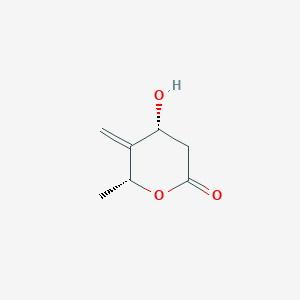
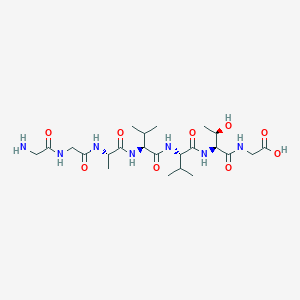
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
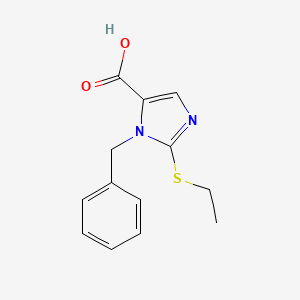
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
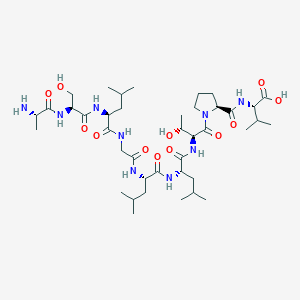
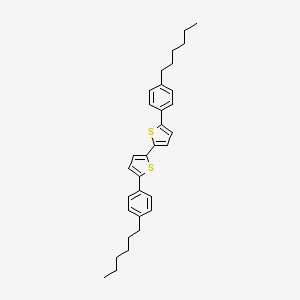

![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide](/img/structure/B15167291.png)
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
